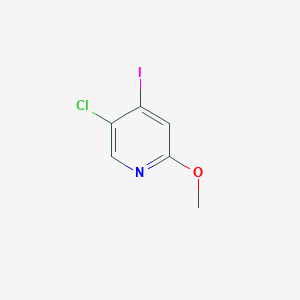

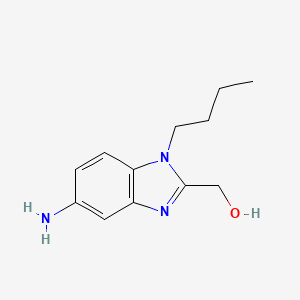

![molecular formula C13H16ClNO3 B3033930 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride CAS No. 1266694-39-6](/img/structure/B3033930.png)

5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride

説明

5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride , also known by its chemical name Dansyl chloride , is a reagent commonly used in chemical and biological research. It reacts with primary amino groups in both aliphatic and aromatic amines to form stable blue- or blue-green–fluorescent sulfonamide adducts. These adducts find applications in protein sequencing, amino acid analysis, and investigations of protein folding and dynamics .

Synthesis Analysis

Dansyl amine + Thionyl chloride → Dansyl chloride + HCl The resulting dansyl chloride is typically obtained as a white to pale yellow solid .

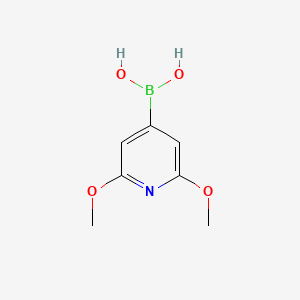

Molecular Structure Analysis

The molecular formula of dansyl chloride is C₁₂H₁₂ClNO₂S , with a molar mass of approximately 269.74 g/mol. It consists of a naphthalene ring system (with a dimethylamino group attached) and a sulfonyl chloride functional group. The compound exhibits fluorescence due to its sulfonamide adducts .

Chemical Reactions Analysis

Dansyl chloride reacts with primary amines to form stable sulfonamide adducts. It can also react with secondary amines. The resulting fluorescent derivatives are widely used for labeling amino acids and proteins. Additionally, these conjugates are sensitive to their environment, making them valuable for studying protein folding and dynamics .

Physical And Chemical Properties Analysis

- Stability : Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and should not be prepared in DMSO solutions .

作用機序

The mechanism involves oxidative addition and transmetalation. Oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium. Dansyl chloride’s stability and ease of preparation contribute to its success in Suzuki–Miyaura cross-coupling reactions .

特性

IUPAC Name |

5-[(dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3.ClH/c1-8-10-6-9(7-14(2)3)4-5-11(10)17-12(8)13(15)16;/h4-6H,7H2,1-3H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPXXDVQSUXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)CN(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

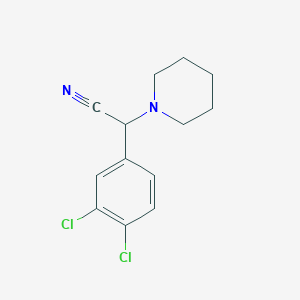

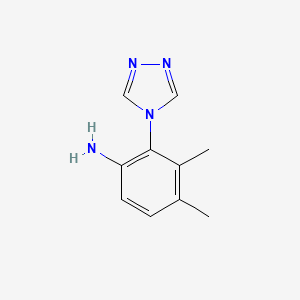

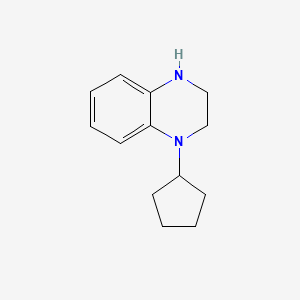

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033861.png)